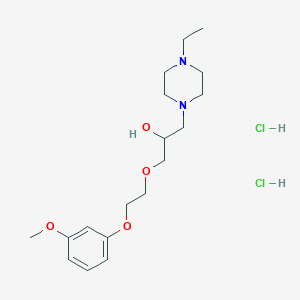
N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide” is a chemical compound with the molecular formula C19H21FN4O3 and a molecular weight of 372.4. It is related to pyrimidine derivatives, which are often used as building blocks in the preparation of bio-active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound aren’t clear from the available information. It’s likely that it participates in reactions typical of pyrimidine derivatives .Applications De Recherche Scientifique
Anticancer Activity
A novel fluoro-substituted benzo[b]pyran compound demonstrated significant anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancer. This indicates potential applications in developing cancer therapeutics. The study showcased the synthesis of pyrazole and pyrimidine derivatives with promising anticancer properties compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Antiallergic Agents
Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has led to the discovery of novel antiallergic compounds. This class of compounds, particularly N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, showed potent antiallergic activity, significantly more effective than the drug astemizole in certain assays. The findings open avenues for the development of new antiallergic therapies (Menciu et al., 1999).
Antimicrobial Agents
A series of new pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized from 2-chloro-6-ethoxy-4-acetylpyridine, exhibited good antibacterial and antifungal activities. These compounds showed comparable effectiveness to streptomycin and fusidic acid, highlighting their potential as antimicrobial agents (Hossan et al., 2012).
Inhibitors of the Met Kinase Superfamily
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective inhibitors of the Met kinase superfamily. These compounds demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model, indicating their potential for cancer treatment (Schroeder et al., 2009).
TSPO PET Ligand for Cancer Imaging
The development of a novel translocator protein (TSPO) ligand, 2-(5,7-diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide, showed significant enhancement in affinity for TSPO imaging. This agent facilitates the production of radiolabeled compounds for in vivo studies and molecular imaging of TSPO-expressing cancers, contributing to better cancer diagnostics and treatment monitoring (Tang et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3/c1-3-16-17(20)18(22-11-21-16)27-15-8-9-24(10-15)19(26)13-4-6-14(7-5-13)23-12(2)25/h4-7,11,15H,3,8-10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIKYGFODIAILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)NC(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
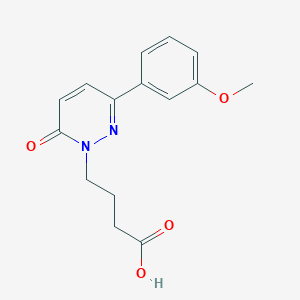
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2665404.png)

![2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile](/img/structure/B2665407.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B2665408.png)
![2-(4-methylpiperidin-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2665409.png)
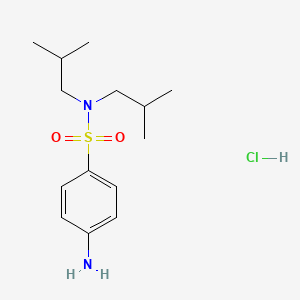
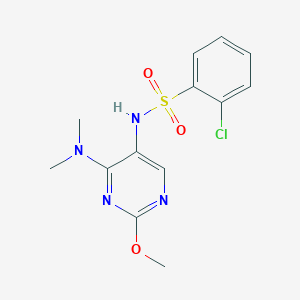
![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide](/img/structure/B2665415.png)
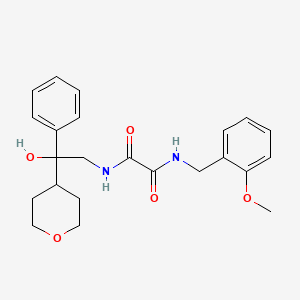

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2665418.png)
